Azithromycin-Verunreinigung H

Übersicht

Beschreibung

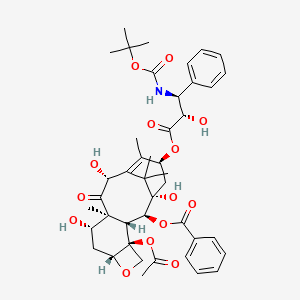

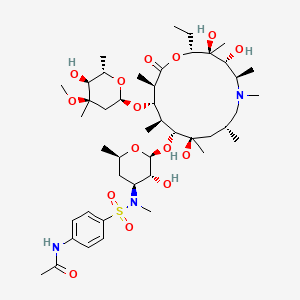

Azithromycin Impurity H is an impurity found in the macrolide antibiotic, azithromycin. It can be used as a reference standard to trace impurities in azithromycin.

Wissenschaftliche Forschungsanwendungen

Entwicklung Analytischer Methoden

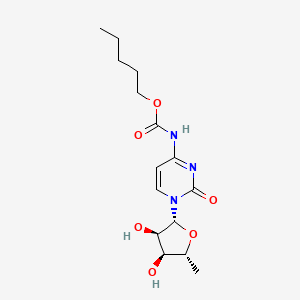

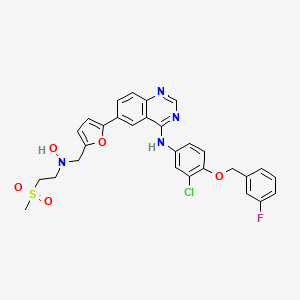

Azithromycin-Verunreinigung H wird bei der Entwicklung analytischer Methoden verwendet. Es dient als Referenzstandard, um die Genauigkeit und Zuverlässigkeit analytischer Verfahren zu gewährleisten, insbesondere bei der Hochleistungsflüssigkeitschromatographie (HPLC) zur Identifizierung und Quantifizierung von Verunreinigungen in Azithromycin-Formulierungen {svg_1}.

Pharmazeutische Prüfung

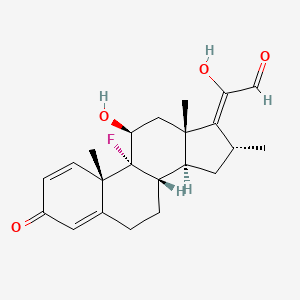

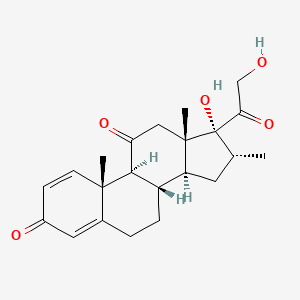

Es wird auch in der pharmazeutischen Prüfung als Referenzstandard eingesetzt. Labore verwenden es, um es mit Azithromycin-Proben zu vergleichen, um das Vorhandensein und die Konzentration von Verunreinigungen zu ermitteln {svg_2}.

Wirkmechanismus

Azithromycin Impurity H, also known as 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin, GY11I2897O, or UNII-GY11I2897O, is an impurity found in Azithromycin . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of Azithromycin Impurity H is the 70S ribosome of bacteria, specifically the 50S subunit . The 70S ribosome is a component of the bacterial protein synthesis machinery, playing a crucial role in the formation of proteins.

Mode of Action

Azithromycin Impurity H inhibits bacterial growth by binding to the 70S ribosome , specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . As a result, the bacteria are unable to synthesize proteins, which are essential for their growth and survival.

Biochemical Pathways

The action of Azithromycin Impurity H affects the protein synthesis pathway in bacteria . By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds, a critical step in the protein synthesis pathway. This disruption leads to the inhibition of bacterial growth.

Pharmacokinetics

It’s known that the parent compound, azithromycin, has a high degree of tissue penetration and a long half-life

Result of Action

The primary result of the action of Azithromycin Impurity H is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria are unable to grow and multiply, leading to a reduction in the bacterial population.

Biochemische Analyse

Biochemical Properties

Azithromycin Impurity H interacts with various biomolecules in the cell. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance is attributed to mutations in 50S rRNA preventing binding of Azithromycin and allowing the cell to synthesize error-free proteins .

Cellular Effects

Azithromycin Impurity H has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Azithromycin Impurity H involves its binding to the 70S ribosome, specifically the 50S subunit, which prevents peptide bond formation and translocation during protein synthesis . This inhibition of protein synthesis is the primary mechanism by which Azithromycin Impurity H exerts its effects at the molecular level .

Eigenschaften

IUPAC Name |

N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWVLGKGQGGAID-SYARVETMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H77N3O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210127 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-30-4 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)